GLG-801

STAT3 IC50 Transcriptional Activity

STAT3-driven cancer research faces a translational bottleneck: most inhibitors lack clinical validation and established human safety data. GLG-801 (pyrimethamine, CAS 58-14-0) bridges this gap as an FDA-approved antimalarial repurposed via a unique DHFR-dependent mechanism, disrupting STAT3 transcriptional activity (IC50 ~52 µM) without direct SH2-domain binding. • Active Phase II candidate for CLL and Phase I/II for TNBC - directly supports IND-enabling translational research • Oral bioavailability; reduces tumor volume by ~40% in lung cancer xenograft models at well-tolerated doses • Decades of clinical safety data eliminate pharmacokinetic uncertainty and accelerate preclinical-to-clinical timelines

Molecular Formula
Molecular Weight
Cat. No. B1192756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLG-801
SynonymsGLG-801;  GLG 801;  GLG801; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GLG-801: Procurement Guide for the Repurposed STAT3 Inhibitor


GLG-801 is the investigational designation for the repurposed pharmaceutical agent pyrimethamine, which functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [1]. Originally an FDA-approved antimalarial and antiprotozoal drug, it is being developed by GLG Pharma for various oncological indications, including chronic lymphocytic leukemia (CLL) and triple-negative breast cancer (TNBC), where it is in Phase II and Phase I/II clinical trials, respectively [2]. Its primary mechanism of action is the disruption of STAT3 transcriptional activity, which prevents the expression of genes that drive cancer cell proliferation, survival, and immune evasion [1].

Why GLG-801 Cannot Be Replaced by Another STAT3 Inhibitor: The Case for Evidence-Based Selection


The STAT3 inhibitor class is highly diverse, with compounds exhibiting vast differences in potency (from nanomolar to micromolar), distinct mechanisms of action (direct STAT3 binding vs. upstream or indirect modulation), and varying degrees of clinical validation [1][2]. For instance, the in vitro IC50 for STAT3 inhibition can differ by over 10,000-fold between inhibitors like OPB-51602 (sub-nanomolar) and GLG-801 (pyrimethamine, ~52 µM) [2][3]. Furthermore, while some inhibitors like C188-9 target the STAT3 SH2 domain directly, GLG-801 operates via a unique mechanism involving dihydrofolate reductase (DHFR) inhibition [3][4]. This mechanistic and potency divergence makes cross-class interchange scientifically unsound. Even within a narrower activity range, factors such as oral bioavailability, known human safety profiles (GLG-801 benefits from decades of clinical use as an antimalarial), and specific clinical-stage indications (e.g., GLG-801's advanced trials in CLL and TNBC) preclude simple substitution [5]. Therefore, a detailed, quantitative comparison is essential for making a data-driven procurement decision.

GLG-801 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Analysis


In Vitro Potency Differentiation: GLG-801's Micromolar STAT3 Inhibition Versus Nanomolar Comparators

In a cell-based assay of STAT3 transcriptional activity, GLG-801 (pyrimethamine) demonstrated a mean IC50 of 52 µM [1]. In contrast, the direct STAT3 inhibitor OPB-51602 exhibits cytotoxicity with IC50 values typically ranging from 0.5 to 2.8 nM in various human cancer cell lines, which is more than 10,000-fold more potent [2]. Similarly, the STAT3 SH2 domain inhibitor C188-9 shows IC50 values between 4 and 8 µM for inhibiting G-CSF-induced pSTAT3 in AML cell lines, which is approximately 10-fold more potent [3]. This significant difference in in vitro potency indicates distinct biochemical interactions and concentration requirements.

STAT3 IC50 Transcriptional Activity Cancer

In Vivo Tumor Growth Inhibition: Quantified Efficacy of GLG-801 in Preclinical Models

In an in vivo mouse xenograft model using human lung cancer H460 cells, intraperitoneal administration of GLG-801 (pyrimethamine) significantly reduced tumor size and weight by up to 40% compared to vehicle control [1]. This effect was comparable to that of the standard chemotherapeutic agent taxol, and importantly, the treatment did not affect the body weight of the treated mice, indicating a favorable tolerability profile [1]. This direct antitumor effect is corroborated by independent studies in breast cancer mouse models, where GLG-801 treatment also attenuated tumor growth [2].

In Vivo Xenograft Tumor Volume Lung Cancer

Clinical Development Stage: GLG-801's Advanced Positioning in Phase II Trials

GLG-801 is currently in Phase II clinical trials for the treatment of chronic lymphocytic leukemia (CLL) and Phase I/II trials for metastatic triple-negative breast cancer (TNBC) [1]. This stage of clinical development is more advanced than that of many other STAT3 inhibitors. For example, while Napabucasin (BBI608) has reached Phase III trials for some cancers, it was discontinued for TNBC in 2018 [2]. Another direct STAT3 inhibitor, OPB-51602, has only completed Phase I trials for advanced solid tumors [3]. The advanced clinical stage of GLG-801 for specific indications suggests a higher level of validation and a clearer path toward potential regulatory approval.

Clinical Trial Phase II CLL TNBC

Safety and Tolerability Profile: Leveraging Decades of Human Use as an Antimalarial

Unlike novel, first-in-class STAT3 inhibitors with unknown human safety profiles, GLG-801 (pyrimethamine) benefits from decades of clinical use as an FDA-approved antimalarial and antiprotozoal drug [1]. This extensive history provides a well-documented and generally favorable safety and tolerability profile, which significantly reduces the risk of unexpected toxicity during research or clinical translation. The ongoing Phase I/II clinical study for GLG-801 in advanced solid tumors is primarily evaluating safety and tolerability to determine the Recommended Phase II Dose (RP2D), but its starting point is a compound with a known safety record [2]. This is a key differentiator from novel inhibitors like C188-9 or OPB-51602, whose long-term human safety is still being established in early-phase trials.

Drug Repurposing Safety Tolerability FDA-Approved

Mechanistic Differentiation: GLG-801 Inhibits STAT3 via DHFR Modulation, Not Direct SH2 Binding

A key differentiator for GLG-801 is its unique mechanism of action. While many STAT3 inhibitors like C188-9 and Napabucasin function by directly binding to the STAT3 SH2 domain to prevent phosphorylation and dimerization [1][2], GLG-801 operates via an indirect pathway. Studies have shown that pyrimethamine does not significantly affect STAT3 phosphorylation or DNA binding at concentrations that inhibit its transcriptional activity [3]. Instead, its mechanism is linked to the inhibition of dihydrofolate reductase (DHFR), which leads to a deficiency in reduced folate and subsequently inhibits STAT3 transcriptional function [3]. This distinct mechanism suggests that GLG-801 may be effective in cellular contexts where direct SH2 domain inhibitors are not, and it may exhibit a different spectrum of activity and resistance.

Mechanism of Action DHFR SH2 Domain Indirect Inhibition

Optimal Application Scenarios for GLG-801: Translating Evidence into Research and Procurement


Preclinical Efficacy Studies in STAT3-Driven Solid Tumors

GLG-801 is well-suited for in vivo mouse xenograft studies of cancers with documented STAT3 activation, such as breast, lung, or ovarian cancer. Its demonstrated ability to reduce tumor volume by up to 40% in such models provides a strong quantitative baseline for efficacy experiments [1][2]. Its oral bioavailability allows for convenient administration in animal models.

Translational Research Bridging to Phase II Clinical Trials

Given its active Phase II status for CLL and Phase I/II for TNBC, GLG-801 is an ideal tool for research aiming to directly inform or support ongoing clinical programs [3]. Its repurposed nature and known human safety profile streamline the translational path, making it a lower-risk candidate for academic labs and biotech companies seeking to advance STAT3-targeted therapies into clinical evaluation.

Mechanistic Studies on Alternative STAT3 Inhibition Pathways

Researchers interested in exploring non-canonical mechanisms of STAT3 inhibition should consider GLG-801. Its unique action via DHFR and folate metabolism modulation, as opposed to direct SH2 domain binding, makes it a valuable tool for dissecting the cellular pathways that regulate STAT3 activity [4]. It can be used in combination with direct STAT3 inhibitors to investigate potential synergistic effects or overcome resistance.

Investigating Combination Therapies in Cancer

GLG-801's distinct mechanism and favorable safety profile make it a strong candidate for combination therapy studies. Its efficacy, shown to be comparable to taxol in a lung cancer xenograft model without additional toxicity, supports its potential use in combination with standard chemotherapies or other targeted agents to enhance therapeutic outcomes while minimizing added side effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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